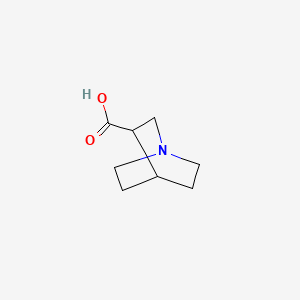

Quinuclidine-3-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIHXLMMFNAYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996670 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75208-40-1 | |

| Record name | 3-Quinuclidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75208-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075208401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Quinuclidine-3-carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications

Introduction: The Significance of the Quinuclidine Scaffold in Medicinal Chemistry

The quinuclidine nucleus, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a privileged scaffold in modern drug discovery. Its conformational rigidity pre-organizes appended functional groups in a well-defined three-dimensional space, facilitating optimal interactions with biological targets such as receptors and enzymes. Among the various substituted quinuclidines, (R)-Quinuclidine-3-carboxylic acid stands out as a chiral building block of paramount importance. Its unique stereochemistry and bifunctional nature, possessing both a basic tertiary amine and an acidic carboxylic acid, make it a versatile synthon for the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and key applications of (R)-Quinuclidine-3-carboxylic acid for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis of (R)-Quinuclidine-3-carboxylic Acid: A Multi-step Approach

The synthesis of enantiomerically pure (R)-Quinuclidine-3-carboxylic acid is a multi-step process that hinges on the stereoselective preparation of its key precursor, (R)-3-quinuclidinol. The subsequent oxidation of the hydroxyl group to a carboxylic acid requires careful selection of reagents to preserve the chiral integrity of the molecule.

Part I: Enantioselective Synthesis of (R)-3-Quinuclidinol

The cornerstone of synthesizing (R)-Quinuclidine-3-carboxylic acid is the efficient and stereocontrolled production of (R)-3-quinuclidinol from the prochiral ketone, 3-quinuclidinone. Two primary strategies have proven to be highly effective: biocatalytic asymmetric reduction and chemical asymmetric hydrogenation.

Biocatalysis offers an environmentally benign and highly selective route to (R)-3-quinuclidinol. This approach utilizes ketoreductases (KREDs) or specific 3-quinuclidinone reductases from various microorganisms to achieve exceptional enantiomeric excess (ee).

Causality Behind Experimental Choices: The choice of microorganism and the implementation of a cofactor regeneration system are critical for the efficiency and economic viability of this method. Whole-cell biocatalysts are often preferred as they circumvent the need for enzyme purification and provide a native environment for the reductase. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is indispensable for recycling the expensive nicotinamide cofactor (NADH or NADPH), allowing for the use of catalytic amounts.

Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

Materials:

-

3-Quinuclidinone hydrochloride

-

Recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and glucose dehydrogenase (GDH)

-

Glucose

-

Potassium phosphate buffer (e.g., 200 mM, pH 7.0)

-

Potassium carbonate (K₂CO₃)

-

Organic solvent for extraction (e.g., chloroform or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium containing an inducer to express the reductase and GDH. Harvest the cells via centrifugation.

-

Asymmetric Reduction: In a temperature-controlled reactor, suspend the harvested E. coli cells in the potassium phosphate buffer.

-

Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC or HPLC).

-

Product Isolation: Separate the cells by centrifugation.

-

Adjust the pH of the supernatant to approximately 12 with K₂CO₃.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., acetone).

Caption: Biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol with cofactor regeneration.

Asymmetric hydrogenation using chiral metal catalysts, particularly ruthenium-based complexes, provides a powerful and scalable method for producing (R)-3-quinuclidinol with high enantioselectivity.

Causality Behind Experimental Choices: The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the hydrogenation. Chiral diphosphine ligands, in combination with a ruthenium precursor, form an active catalytic species that facilitates the enantioselective transfer of hydrogen to the carbonyl group of 3-quinuclidinone. The use of a base is often necessary to generate the active catalyst and facilitate the reaction.

Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone

Materials:

-

3-Quinuclidinone

-

Chiral Ruthenium catalyst (e.g., RuBr₂[(S)-BINAP])

-

Anhydrous ethanol

-

Base (e.g., potassium tert-butoxide)

-

High-purity hydrogen gas

Procedure:

-

In a high-pressure reactor under an inert atmosphere (e.g., argon), dissolve 3-quinuclidinone and the chiral ruthenium catalyst in anhydrous ethanol.

-

Add the base to the reaction mixture.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., 50°C) until the reaction is complete.

-

Work-up: Carefully release the hydrogen pressure. Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting (R)-3-quinuclidinol by appropriate methods, such as recrystallization.

Caption: Asymmetric hydrogenation of 3-quinuclidinone to (R)-3-quinuclidinol.

Part II: Oxidation of (R)-3-Quinuclidinol to (R)-Quinuclidine-3-carboxylic Acid

The final step in the synthesis is the oxidation of the secondary alcohol, (R)-3-quinuclidinol, to the corresponding carboxylic acid. This transformation must be performed under conditions that do not lead to racemization of the adjacent chiral center. Several oxidation methods can be employed, with the choice of reagent being crucial for achieving a high yield and maintaining enantiomeric purity.

While the Corey-Kim oxidation is primarily known for converting alcohols to aldehydes and ketones, modifications of the workup procedure can lead to the formation of the carboxylic acid, particularly if the intermediate aldehyde is hydrated and further oxidized.[1]

Causality Behind Experimental Choices: The Corey-Kim oxidation utilizes a mild electrophilic sulfur species generated in situ from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS). The reaction proceeds at low temperatures, which helps to minimize side reactions and preserve stereochemical integrity. The use of a base, such as triethylamine, is essential for the final elimination step.

Generalized Protocol: Oxidation of (R)-3-Quinuclidinol

Materials:

-

(R)-3-Quinuclidinol

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfide (DMS)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Appropriate workup reagents (e.g., water, diethyl ether)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend freshly recrystallized NCS in anhydrous toluene and cool to 0°C.

-

Add DMS and cool the mixture to -20°C.

-

A solution of (R)-3-quinuclidinol in anhydrous toluene is added dropwise.

-

The reaction is stirred at low temperature for a specified period.

-

Triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water and extracted with an appropriate organic solvent.

-

The combined organic layers are dried and concentrated. The crude product can be purified by crystallization or chromatography. Note: The specific conditions for oxidizing the intermediate aldehyde to the carboxylic acid would need to be optimized, potentially involving a modified workup or a two-step one-pot procedure.

Physicochemical Properties of (R)-Quinuclidine-3-carboxylic Acid

The unique structural features of (R)-Quinuclidine-3-carboxylic acid give rise to its distinct physicochemical properties, which are crucial for its handling, formulation, and biological activity.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [4] |

| Molecular Weight | 155.19 g/mol | [4] |

| Appearance | White solid | [5] |

| Melting Point (HCl salt) | 271-273°C | [4] |

| Boiling Point (Predicted) | 284.5 ± 23.0 °C | [5] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 3.56 ± 0.20 | [5] |

| Solubility | Good solubility in water and polar aprotic solvents (e.g., DMSO, acetonitrile). Moderate solubility in alcohols. Poor solubility in non-polar solvents (e.g., benzene, hexane). | [4] |

Structural Insights: The rigid bicyclic structure of the quinuclidine core minimizes conformational flexibility.[3] The presence of both a basic nitrogen and an acidic carboxylic acid allows for the formation of a zwitterion under certain pH conditions, which can influence its solubility and interactions with biological targets.[3]

Applications in Drug Development: A Versatile Chiral Building Block

(R)-Quinuclidine-3-carboxylic acid and its derivatives are integral components in a variety of pharmaceuticals, primarily due to the favorable pharmacokinetic and pharmacodynamic properties imparted by the quinuclidine scaffold.

Muscarinic Receptor Antagonists

A significant application of (R)-quinuclidine derivatives is in the development of muscarinic receptor antagonists. These drugs are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

-

Solifenacin: Used for the treatment of overactive bladder, solifenacin incorporates an (R)-3-quinuclidinol ester. While not directly synthesized from the carboxylic acid, the synthesis of solifenacin relies on the enantiomerically pure (R)-3-quinuclidinol precursor.

-

Aclidinium Bromide: This long-acting muscarinic antagonist is used for the maintenance treatment of COPD.[6][7] Aclidinium is a quaternary ammonium derivative of an ester of (R)-3-quinuclidinol.[6][7]

Cholinergic Agonists

-

Cevimeline: This drug is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome.[8][9] The synthesis of cevimeline starts from 3-quinuclidinone, the precursor to (R)-3-quinuclidinol.[8][10]

Other Therapeutic Areas

Derivatives of quinuclidine-3-carboxylic acid are also being explored for other therapeutic applications:

-

Antihistamines and Antiarrhythmic Drugs: The quinuclidine core is found in some antihistaminic and antiarrhythmic medications.[2]

-

Antibacterial Agents: Quaternary ammonium compounds derived from 3-amidoquinuclidine have shown promising antibacterial activity.[2]

-

Central Nervous System (CNS) Disorders: The structural similarity of the quinuclidine scaffold to molecules that interact with the CNS has prompted research into its use for developing treatments for neurological disorders, including Alzheimer's disease.[3]

Caption: Pharmaceutical applications of (R)-Quinuclidine-3-carboxylic acid and its derivatives.

Conclusion: A Privileged Scaffold for Future Drug Discovery

(R)-Quinuclidine-3-carboxylic acid has firmly established its role as a critical chiral building block in pharmaceutical research and development. The methodologies for its synthesis, particularly the enantioselective preparation of its precursor (R)-3-quinuclidinol, have matured to allow for its efficient and scalable production. The unique physicochemical properties conferred by the rigid quinuclidine scaffold continue to make it an attractive component in the design of novel therapeutics targeting a range of diseases. As our understanding of structure-activity relationships deepens, it is certain that (R)-Quinuclidine-3-carboxylic acid and its derivatives will continue to be a source of innovation in the quest for safer and more effective medicines.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]

- 5. WO2012175119A1 - Process for the preparation of solifenacin and salts thereof - Google Patents [patents.google.com]

- 6. Aclidinium | C26H30NO4S2+ | CID 11434515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

An In-depth Technical Guide on the Discovery and Historical Context of Quinuclidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidine-3-carboxylic acid, a bicyclic saturated heterocycle, represents a pivotal scaffold in medicinal chemistry. Its rigid, conformationally constrained structure has rendered it an invaluable building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical context of this compound and its derivatives. We will delve into the pioneering synthetic efforts, the evolution of its medicinal chemistry applications, and its role in the development of significant drugs, particularly muscarinic agonists. This guide aims to provide researchers and drug development professionals with a thorough understanding of the foundational chemistry and historical significance of this important molecule.

Introduction: The Quinuclidine Nucleus - A Privileged Scaffold

The quinuclidine ring system, chemically known as 1-azabicyclo[2.2.2]octane, is a unique and highly symmetrical heterocyclic structure.[1] Its defining feature is a rigid, cage-like framework that significantly restricts conformational flexibility.[1] This inherent rigidity is a key attribute that makes the quinuclidine scaffold particularly attractive in drug design. By pre-organizing the molecule into a specific three-dimensional orientation, it can facilitate high-affinity and selective binding to biological targets such as receptors and enzymes.[1]

The structure is composed of three cyclohexane rings in a boat conformation, which is a departure from the more common chair conformation.[1] The presence of a tertiary bridgehead nitrogen atom imparts basic properties, while the introduction of functional groups at various positions allows for a wide range of chemical modifications. Among these, the substitution at the C3 position has proven to be of paramount importance in medicinal chemistry.

Early Synthetic Endeavors and the Emergence of this compound

The historical roots of quinuclidine chemistry are intertwined with the study of natural products, particularly the Cinchona alkaloids like quinine, which feature a quinuclidine core.[2] However, the synthetic exploration of the standalone quinuclidine nucleus and its derivatives began in earnest in the mid-20th century. A critical precursor for many C3-substituted quinuclidines, including this compound, is 3-quinuclidinone.

Foundational Syntheses of 3-Quinuclidinone

Early and notable syntheses of 3-quinuclidinone hydrochloride laid the groundwork for accessing a variety of 3-substituted quinuclidines. One of the most convenient methods involves a Dieckmann condensation.[3][4] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation [3][4]

-

Esterification: Piperidine-4-carboxylic acid is reacted with thionyl chloride and ethanol to yield ethyl piperidine-4-carboxylate.[4]

-

N-Alkylation: The resulting ester is then condensed with methyl chloroacetate in the presence of a base like sodium carbonate to afford ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[4]

-

Dieckmann Condensation, Hydrolysis, and Decarboxylation: A one-pot reaction involving Dieckmann condensation of the diester using a strong base such as potassium tert-butoxide, followed by in-situ hydrolysis and decarboxylation, yields 3-quinuclidinone.[4] The reaction is typically quenched with acid, and the product is isolated as the hydrochloride salt.[3]

From Ketone to Carboxylic Acid: The Genesis of this compound

With a reliable supply of 3-quinuclidinone, the path to this compound was opened. Several synthetic strategies have been reported to achieve this transformation.[5]

-

Cyanohydrin Formation and Hydrolysis: A common route involves the conversion of 3-quinuclidinone to a cyanohydrin, which is then hydrolyzed to the corresponding carboxylic acid.[5][6]

-

Wittig Reaction: The Wittig reaction can be utilized to introduce a carbon-carbon double bond at the 3-position, which can then be further functionalized to the carboxylic acid.[5]

The development of these synthetic routes was a critical step, as it made this compound a readily accessible building block for medicinal chemists.[1]

The Rise of this compound in Medicinal Chemistry

The true significance of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][5] Its bifunctional nature, possessing both a basic nitrogen and an acidic carboxylic acid, allows for diverse chemical manipulations.[1]

A Key Intermediate for Diverse Therapeutic Agents

Derivatives of this compound have been explored for a multitude of therapeutic applications, including:

-

Antihistamines: It serves as a precursor in the synthesis of antihistaminic drugs like mequitazine.[5]

-

Antiarrhythmic Drugs: The quinuclidine scaffold is a component of certain antiarrhythmic medications.[5]

-

Antibacterial Agents: 3-Amidoquinuclidine quaternary ammonium compounds derived from the acid have shown potential as soft antibacterial agents.[5]

-

Anticholinesterase Drugs: The structural similarity of the quinuclidine framework to molecules that interact with the central nervous system has led to its investigation in the development of anticholinesterase drugs for conditions like Alzheimer's disease.[1]

The Muscarinic Connection: A Historical Perspective

Perhaps the most significant historical and ongoing application of the this compound scaffold is in the development of muscarinic acetylcholine receptor (mAChR) agonists.[7][8] Muscarinic receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in a vast array of physiological processes.[7]

The quest for selective muscarinic agonists has been a long-standing goal in medicinal chemistry. Early agonists, while effective, often suffered from a lack of receptor subtype selectivity, leading to undesirable side effects. The rigid quinuclidine framework provided an ideal starting point for designing more selective ligands.

Case Study: The Development of Cevimeline - A Quinuclidine-Derived Muscarinic Agonist

The story of cevimeline (Evoxac) provides an excellent illustration of the evolution of quinuclidine-based drug discovery. Cevimeline is a quinuclidine derivative and a muscarinic agonist with a degree of selectivity for M1 and M3 receptors.[9][10]

From Alzheimer's Research to Sjögren's Syndrome

Cevimeline was initially investigated as a potential treatment for Alzheimer's disease, a condition where cholinergic deficits are a key pathological feature.[9] While it did not ultimately succeed in this indication, its potent secretagogue effects, particularly on salivary glands, were noted. This led to its successful development and approval for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[9][10][11][12]

Synthesis of Cevimeline

The synthesis of cevimeline highlights the utility of quinuclidine precursors. A key step involves the reaction of quinuclidin-3-one with trimethylsulfoxonium iodide and sodium hydride in DMSO to form an epoxide. This epoxide is then opened, and subsequent cyclization with acetaldehyde yields a mixture of diastereomers, one of which is cevimeline.[9]

Figure 1: Simplified synthetic pathway to Cevimeline from Quinuclidin-3-one.

The Enduring Legacy and Future Directions

The discovery and development of synthetic routes to this compound have had a lasting impact on medicinal chemistry. Its rigid structure continues to be a source of inspiration for the design of novel therapeutic agents with improved selectivity and efficacy.

Modern synthetic approaches now often focus on the direct functionalization of more readily available precursors like quinuclidin-3-one, leading to better yields and selectivity.[1] A significant area of ongoing research is the development of enantiomerically pure versions of this compound and its derivatives, which can be achieved through methods like asymmetric hydrogenation or enzymatic resolution.[1]

The historical context of this compound serves as a testament to the power of fundamental synthetic chemistry in driving drug discovery. The journey from understanding the unique properties of the quinuclidine nucleus to the development of life-changing medicines like cevimeline underscores the importance of this remarkable scaffold.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| Quinuclidine | C₇H₁₃N | 111.19 | Reagent, catalyst[2] |

| 3-Quinuclidinone | C₇H₁₁NO | 125.17 | Precursor for 3-substituted quinuclidines[3][4] |

| This compound | C₈H₁₃NO₂ | 155.19 | Intermediate for pharmaceuticals[5][13] |

| Aceclidine | C₉H₁₅NO₂ | 169.22 | Miotic agent for glaucoma and presbyopia[14][15] |

| Cevimeline | C₁₀H₁₇NOS | 199.31 | Treatment of xerostomia in Sjögren's syndrome[10] |

References

- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]

- 2. Quinuclidine - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Buy this compound | 75208-40-1 [smolecule.com]

- 6. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 9. Portico [access.portico.org]

- 10. Cevimeline - Wikipedia [en.wikipedia.org]

- 11. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Aceclidine - Wikipedia [en.wikipedia.org]

- 15. Aceclidine | C9H15NO2 | CID 1979 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Development

An In-Depth Technical Guide to the Physicochemical Properties of Quinuclidine-3-Carboxylic Acid

In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous characterization. It is not merely the pharmacological activity of a compound that dictates its success, but a nuanced interplay of its physical and chemical properties. These properties govern how a molecule behaves in a biological system—its absorption, distribution, metabolism, and excretion (ADME). This compound, a derivative of the rigid 1-azabicyclo[2.2.2]octane system, represents a fascinating and highly valuable building block in this arena.[1][2] Its unique three-dimensional structure and bifunctional nature (containing both a tertiary amine and a carboxylic acid) make it a sought-after intermediate for compounds targeting the central nervous system, among other therapeutic areas.[1][3]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. We move beyond a simple recitation of data, delving into the structural rationale behind these properties and presenting field-proven, self-validating experimental protocols for their determination. For the researcher, scientist, or drug development professional, a thorough understanding of this molecule's profile is the first step toward rationally designing next-generation therapeutics with enhanced efficacy and developability.

Molecular Structure and Its Implications

The foundational structure of this compound is the quinuclidine nucleus (1-azabicyclo[2.2.2]octane), a highly symmetrical and stable heterocyclic system.[1] This bicyclic framework is conformationally rigid, a critical attribute that pre-organizes the molecule into a specific shape, which can be highly advantageous for binding to biological targets like enzymes and receptors.[1] Attached to this core at the C3 position is a carboxylic acid (-COOH) group.

The molecule's most defining feature is the presence of both a basic tertiary amine (the bridgehead nitrogen) and an acidic carboxylic acid group.[1] This makes it a zwitterionic compound under physiological conditions, capable of forming intramolecular hydrogen bonds, which further enhances its conformational rigidity.[1]

Caption: Structure of this compound.

Acid-Base Properties and pKa Determination

The zwitterionic nature of this compound means it has two distinct ionization constants (pKa values): one for the deprotonation of the carboxylic acid (pKa₁) and one for the deprotonation of the conjugate acid of the tertiary amine (pKa₂). These values are paramount as they dictate the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions.

While the parent quinuclidine is a strong base with a conjugate acid pKa of 11.3, the introduction of the electron-withdrawing carboxylic acid group at the 3-position is expected to lower this value.[4][5] Conversely, the carboxylic acid group's acidity is influenced by the nearby positively charged nitrogen (at pH values below pKa₂). A predicted pKa for the carboxylic acid group is approximately 3.56.[6]

Causality in Experimental Design: Potentiometric Titration

Potentiometric titration is the gold-standard method for empirically determining pKa values.[7] The principle is to monitor the change in pH of a solution of the analyte as a titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve reveals inflection points corresponding to the pKa values of the ionizable groups.[8][9]

The choice of a strong base like NaOH is critical to ensure a complete and stoichiometric reaction with both the acidic proton of the carboxyl group and the protonated amine. The experiment's self-validating nature comes from the distinct, well-defined equivalence points on the titration curve, which confirm the presence of the ionizable groups and allow for accurate pKa calculation.[10]

Caption: Experimental workflow for pKa determination via titration.

Detailed Experimental Protocol: pKa Determination

-

Preparation of Analyte: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of 0.1 M KCl (the KCl maintains constant ionic strength) in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

Titrant Standardization: Prepare a ~0.1 M NaOH solution and standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

-

Titration Setup: Place the beaker on a magnetic stirrer, immerse a calibrated pH electrode, and ensure the system is sealed to minimize CO₂ absorption from the atmosphere.

-

Execution: Begin stirring the analyte solution. Record the initial pH. Add the standardized NaOH solution in precise, small increments (e.g., 0.05-0.1 mL) using a burette.

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the second equivalence point.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa₁ is the pH at the halfway point to the first equivalence point. The pKa₂ is the pH at the point halfway between the first and second equivalence points. The Henderson-Hasselbalch equation can be used for precise calculation.[9]

Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)

Lipophilicity is arguably one of the most critical physicochemical properties in drug discovery, heavily influencing absorption, membrane penetration, and plasma protein binding.[11] It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a lipophilic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).

For ionizable molecules like this compound, the more relevant metric is the distribution coefficient (LogD), which is the partition coefficient at a specific pH (e.g., physiological pH of 7.4).[11] LogD accounts for all species (ionized and neutral) of the molecule.

Causality in Experimental Design: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP/LogD.[11][12] Its authority stems from its direct measurement of the partitioning of the compound between two immiscible phases after they have reached thermodynamic equilibrium.[13]

The choice of n-octanol is a deliberate mimic of the amphiphilic nature of biological membranes, possessing both a polar hydroxyl group and a nonpolar alkyl chain. The use of a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for LogD₇.₄) is essential to control the ionization state of the analyte, ensuring the measurement is relevant to physiological conditions.[14]

Caption: Workflow for the shake-flask LogD determination method.

Detailed Experimental Protocol: LogD₇.₄ Determination

-

Phase Preparation: Prepare a phosphate buffer at pH 7.4. In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously and allow the layers to separate overnight. This creates pre-saturated solvents, which is critical for accuracy.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Partitioning: In a vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. Add a small aliquot of the compound stock solution, ensuring the final concentration is within the linear range of the analytical method and does not exceed its aqueous solubility.

-

Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 12-24 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from the n-octanol layer and another from the aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV or LC/MS against a standard curve.[14]

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous phase).

Solubility Profile

Aqueous solubility is a prerequisite for systemic drug delivery.[16] Poor solubility can lead to low bioavailability and hinder formulation development.[15] this compound, due to its polar carboxylic acid and charged amine functionalities, is expected to have good solubility in polar protic solvents like water.[4]

-

Polar Protic Solvents (e.g., Water, Methanol): Good solubility is expected due to extensive hydrogen bonding with both the carboxyl group and the protonated nitrogen.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely, as these solvents can effectively solvate the charged species.[4]

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's highly polar and ionic character.[4]

The hydrochloride salt form generally exhibits significantly enhanced aqueous solubility due to the complete ionization of the amine nitrogen.[4][17]

Detailed Experimental Protocol: Thermodynamic Aqueous Solubility

The "gold standard" for solubility is the thermodynamic or equilibrium solubility, which measures the concentration of a saturated solution in equilibrium with the solid drug.[16]

-

Setup: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (24-72 hours) to allow the system to reach thermodynamic equilibrium.[16]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by high-speed centrifugation or by filtering through a low-binding filter plate (e.g., MultiScreen Solubility filter plate).[18]

-

Quantification: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it as necessary. Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC/MS) against a calibration curve.[15]

-

Reporting: The result is reported as the solubility in units such as mg/mL or µM.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.

| Property | Value | Source(s) |

| IUPAC Name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid | [19] |

| CAS Number | 75208-40-1 | [1] |

| Molecular Formula | C₈H₁₃NO₂ | [4][19] |

| Molecular Weight | 155.19 g/mol | [4][19] |

| Appearance | White solid | [6] |

| pKa₁ (Carboxylic Acid) | ~3.56 (Predicted) | [6] |

| pKa₂ (Conjugate Acid) | < 11.3 | [4][5] |

| XLogP3 | -2.0 | [20] |

| Boiling Point | 284.5 ± 23.0 °C (Predicted) | [6] |

| Solubility | Good in water; moderate in alcohols; poor in non-polar solvents. | [4] |

Spectral Characterization Data

Spectroscopic techniques are essential for confirming the identity and purity of the molecule.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show complex multiplets for the aliphatic protons on the bicyclic ring system. A distinct signal for the proton at C3 and signals for the exchangeable carboxylic acid proton would be expected.

-

¹³C NMR: Will show signals for the unique carbons of the quinuclidine core, with a characteristic downfield signal for the carbonyl carbon of the carboxylic acid group.[19]

-

-

Mass Spectrometry (MS): The exact mass can be determined, confirming the molecular formula. The calculated monoisotopic mass is 155.0946 g/mol .[19] Common adducts observed would be [M+H]⁺ at m/z 156.1019 and [M-H]⁻ at m/z 154.0873.[20]

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (~1700-1725 cm⁻¹), and C-N stretches associated with the amine.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy (S)-Quinuclidine-3-carboxylic acid | 604803-79-4 [smolecule.com]

- 4. Buy this compound | 75208-40-1 [smolecule.com]

- 5. Quinuclidine - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. scribd.com [scribd.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 10. scribd.com [scribd.com]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. PubChemLite - this compound (C8H13NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of Quinuclidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-3-carboxylic acid, with the systematic IUPAC name 1-azabicyclo[2.2.2]octane-3-carboxylic acid, is a key chiral building block in medicinal chemistry.[1] Its rigid bicyclic structure provides a well-defined three-dimensional framework, making it an attractive scaffold for the design of therapeutic agents targeting a variety of receptors and enzymes.[1][2] The presence of both a basic tertiary amine and an acidic carboxylic acid group imparts zwitterionic character under physiological conditions, influencing its pharmacokinetic and pharmacodynamic properties.[2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in drug discovery and development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the standard atom numbering for the quinuclidine ring system is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The rigid bicyclic framework leads to a well-resolved spectrum with distinct signals for each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the bicyclic core. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carboxylic acid group, as well as the rigid conformational constraints of the ring system.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H3 | ~3.0-3.2 | m |

| H2, H6 (axial & equatorial) | ~2.8-3.1 | m |

| H4 (axial & equatorial) | ~2.8-3.1 | m |

| H5, H7, H8 (axial & equatorial) | ~1.6-2.1 | m |

| COOH | ~11-13 | br s |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Interpretation of the ¹H NMR Spectrum:

-

The proton at the C3 position (H3), being adjacent to the electron-withdrawing carboxylic acid group, is expected to resonate at a downfield position compared to the other methine proton in the parent quinuclidine.

-

The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear at a lower field.

-

The remaining methylene protons on the quinuclidine ring (C4, C5, C7, and C8) give rise to a complex series of overlapping multiplets in the upfield region of the spectrum.

-

The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, which is highly dependent on concentration and the solvent used due to hydrogen bonding.

For unambiguous assignment of all proton resonances, two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.[3] COSY experiments reveal scalar coupling networks between adjacent protons, while NOESY provides information about through-space proximity of protons, aiding in the determination of the relative stereochemistry.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | ~175-180 |

| C3 | ~40-45 |

| C2, C6 | ~48-52 |

| C4 | ~25-30 |

| C5, C7, C8 | ~20-25 |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH. Data is based on analysis of related quinuclidine derivatives.[3]

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid group is the most deshielded carbon and appears at the lowest field (~175-180 ppm).

-

The carbons adjacent to the nitrogen atom (C2 and C6) are also significantly deshielded.

-

The C3 carbon, substituted with the carboxylic acid group, appears in the mid-field region.

-

The remaining methylene carbons of the quinuclidine ring (C4, C5, C7, and C8) resonate at higher fields.

The unambiguous assignment of carbon signals can be achieved using ¹H-¹³C correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions arising from the carboxylic acid moiety and the C-H and C-N bonds of the quinuclidine ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| 2850-3000 | C-H stretch (aliphatic) | Medium-Strong |

| 1700-1725 | C=O stretch (carboxylic acid) | Strong |

| 1400-1470 | C-H bend (aliphatic) | Medium |

| 1210-1320 | C-O stretch (carboxylic acid) | Medium-Strong |

| 1000-1200 | C-N stretch | Medium |

| 910-950 | O-H bend (out-of-plane) | Broad, Medium |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad and intense absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid dimer.[4]

-

C-H Stretch: Multiple sharp to medium intensity peaks between 2850 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methylene and methine groups in the quinuclidine ring.

-

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[4] The zwitterionic nature of the molecule in the solid state may lead to the presence of a carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹ as well.

-

C-O Stretch and O-H Bend: The spectrum will also display C-O stretching and O-H bending vibrations in the fingerprint region, which are characteristic of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound (C₈H₁₃NO₂) is expected at a mass-to-charge ratio (m/z) of 155.[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[2] For this compound, fragmentation would also involve the stable bicyclic amine structure.[2] A GC-MS spectrum has shown major fragments at m/z 42 and 110.[2]

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing the labile carboxylic acid proton.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be collected to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

-

Data Processing: Perform a baseline correction if necessary.

Mass Spectrometry

-

Sample Introduction (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Data Acquisition (Full Scan): Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300) to determine the molecular weight.

-

Tandem MS (MS/MS): To investigate fragmentation, perform a tandem mass spectrometry experiment by isolating the molecular ion (m/z 155) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. The detailed analysis of the expected spectral features, coupled with established experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Accurate interpretation of this spectroscopic data is fundamental for the verification of the structure and purity of this important chiral building block and its numerous derivatives.

References

The Elusive Crystal Structure of Quinuclidine-3-Carboxylic Acid: A Technical Guide to Its Predicted Architecture and Experimental Determination

Abstract: Quinuclidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry, valued for its rigid bicyclic framework that pre-organizes molecular conformations for optimal target binding. Despite its widespread use, a definitive experimental crystal structure of the parent acid has not been publicly reported. This technical guide synthesizes available data from its derivatives and computational insights to present a comprehensive understanding of its likely solid-state architecture. Furthermore, it provides a detailed, field-proven protocol for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering a roadmap for researchers to elucidate its definitive structure.

Introduction: The Significance of a Rigid Scaffold

This compound, systematically named 1-azabicyclo[2.2.2]octane-3-carboxylic acid, is a molecule of significant interest to researchers in drug development and organic synthesis.[1][2] Its foundational structure is the quinuclidine nucleus, a highly symmetrical and stable heterocyclic system.[1] This bicyclic framework is conformationally rigid, a critical attribute that reduces the entropic penalty upon binding to biological targets such as enzymes and receptors.[1] The presence of both a basic tertiary amine and an acidic carboxylic acid group makes it a zwitterionic compound under certain conditions, capable of forming strong intermolecular interactions.[1][3]

While the crystal structures of numerous quinuclidine derivatives have been elucidated, providing valuable insights into the behavior of the quinuclidine cage, the crystal structure of the parent acid remains conspicuously absent from public crystallographic databases. This guide aims to bridge this knowledge gap by, firstly, presenting a detailed analysis of the predicted molecular and supramolecular structure of this compound based on analogous compounds. Secondly, it provides a comprehensive experimental workflow for its structural determination, empowering researchers to uncover its precise solid-state arrangement.

Predicted Molecular and Crystal Structure

In the absence of direct experimental data, we can infer the likely structural characteristics of this compound from the known crystal structures of its derivatives and fundamental principles of stereochemistry and intermolecular forces.

Molecular Conformation

The quinuclidine cage is composed of three cyclohexane rings fused in a boat conformation.[1] This rigid structure significantly limits conformational freedom. The carboxylic acid substituent at the C3 position is the primary determinant of its chemical reactivity and intermolecular interactions. A key structural feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the bridgehead nitrogen atom (N1). This interaction would further enhance the molecule's rigidity.[1] The stereochemistry at the C3 position is also a critical factor, with the (R) and (S) enantiomers potentially exhibiting different packing arrangements in the solid state.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dominated by hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the tertiary amine is a hydrogen bond acceptor. In the solid state, it is highly probable that the molecules will arrange themselves to maximize these interactions, forming extensive hydrogen-bonded networks.

Based on the crystal structures of other amino acids and carboxylic acids, we can anticipate the formation of common hydrogen-bonding motifs, or "synthons". For instance, carboxylic acid dimers forming an R22(8) ring motif are a very common feature in the crystal structures of carboxylic acids. Additionally, head-to-tail chains involving hydrogen bonds between the carboxylic acid of one molecule and the nitrogen of an adjacent molecule are also highly probable. The interplay of these and other potential interactions will dictate the overall three-dimensional packing of the molecules in the crystal lattice.

Experimental Determination of the Crystal Structure: A Step-by-Step Protocol

The following section outlines a detailed experimental workflow for determining the crystal structure of this compound. This protocol is designed to be a self-validating system, with checks and balances at each stage to ensure the highest quality data.

Synthesis and Purification

The synthesis of this compound can be achieved through various established routes, often starting from commercially available precursors. One common method involves the hydrolysis of ethyl 3-quinuclidinecarboxylate.[4]

Protocol:

-

Hydrolysis: Reflux ethyl 3-quinuclidinecarboxylate with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The choice of acidic or basic hydrolysis will depend on the desired salt form for initial purification.

-

Neutralization and Isolation: If basic hydrolysis is used, carefully neutralize the reaction mixture with an acid to the isoelectric point of this compound to precipitate the zwitterionic form. If acidic hydrolysis is used, the hydrochloride salt can be isolated.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water/ethanol, water/isopropanol). The purity of the compound should be verified by NMR spectroscopy and mass spectrometry.

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

Protocol:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate).

-

Crystallization Techniques: Employ various crystallization methods:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Optimization: Once initial crystals are obtained, optimize the conditions (e.g., concentration, temperature, precipitant) to grow larger, well-formed single crystals.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Protocol:

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the structure factors using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

Computational Crystal Structure Prediction

In the absence of experimental data, computational crystal structure prediction (CSP) has emerged as a powerful tool to generate and rank plausible crystal structures.[5][6][7][8] These methods use force fields or quantum mechanical calculations to determine the most energetically favorable packing arrangements for a given molecule. While not a substitute for experimental determination, CSP can provide valuable insights into potential polymorphs and the dominant intermolecular interactions.

Data Presentation

Should the experimental determination be successful, the key crystallographic data for this compound should be summarized in a table for clarity and ease of comparison.

| Crystallographic Parameter | Value |

| Chemical Formula | C₈H₁₃NO₂ |

| Formula Weight | 155.19 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Hydrogen Bonding | To be described |

Visualizations

Visual representations are crucial for understanding the complex three-dimensional structures of molecules and their packing in crystals.

Caption: Predicted intramolecular hydrogen bond in this compound.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of related structures and computational principles provides a strong predictive model of its solid-state architecture. The molecule's rigid framework and potent hydrogen bonding capabilities suggest a highly ordered and stable crystal lattice. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to successfully determine its structure, a finding that would be of significant value to the fields of medicinal chemistry and materials science. The elucidation of this structure will undoubtedly aid in the rational design of new pharmaceuticals and a deeper understanding of intermolecular interactions in complex molecular systems.

References

- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]

- 2. This compound | C8H13NO2 | CID 2832202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemistry and Stability of Quinuclidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is a critical determinant of a compound's journey from the laboratory to the clinic. Quinuclidine-3-carboxylic acid, a key building block in the synthesis of a diverse array of pharmacologically active agents, is no exception. Its rigid bicyclic structure and bifunctional nature present unique characteristics that directly influence its reactivity, formulation, and ultimately, its therapeutic potential. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the thermochemistry and stability of this compound, offering both theoretical insights and practical, field-proven methodologies. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, explaining not just what to do, but why specific experimental and computational choices are made.

Structural and Physicochemical Landscape of this compound

This compound, systematically named 1-azabicyclo[2.2.2]octane-3-carboxylic acid, possesses a unique and rigid bicyclic structure that is largely strain-free.[1] This conformational rigidity is a key attribute, pre-organizing the molecule for specific interactions with biological targets.[1] The molecule's architecture consists of three cyclohexane rings in a boat conformation, which is a departure from the more common chair conformation.[1]

A crucial feature of this molecule is the presence of both a basic tertiary amine (the quinuclidine nitrogen) and an acidic carboxylic acid group. This duality gives rise to its zwitterionic nature under certain pH conditions, where intramolecular hydrogen bonding can occur between the carboxylic proton and the nitrogen atom, further enhancing its conformational rigidity.[1] The parent quinuclidine is a strong base, with a pKa of 11.3 for its conjugate acid.[2] The introduction of the carboxylic acid at the 3-position is expected to influence this basicity. For context, the pKa values of other 3-substituted quinuclidines are 9.9 for 3-hydroxyquinuclidine, 9.3 for 3-acetoxyquinuclidine, and 8.9 for 3-chloroquinuclidine.[2] A predicted pKa for the carboxylic acid group of this compound is approximately 3.56.[3] This amphiphilic nature, with both a hydrophilic carboxylic acid and a more hydrophobic bicyclic core, governs its solubility in various solvents.[2] It exhibits good solubility in polar protic solvents like water due to hydrogen bonding and ion-dipole interactions.[2]

Caption: Molecular structure of this compound.

Thermochemical Properties: A Computational Approach

Rationale for Computational Methodology

To achieve high accuracy in thermochemical predictions, we recommend a composite method such as Gaussian-3 (G3) or Gaussian-4 (G4) theory, or the more computationally efficient G3(MP2) or G4(MP2) methods.[4][5] These methods systematically combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a large basis set. The G3MP2 method, for instance, has shown a mean absolute deviation from experimental values of approximately 1.18 kcal/mol for a wide range of molecules, which is well within the definition of "chemical accuracy" (±1 kcal/mol).[6][7]

For a molecule of this size, Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., 6-311++G(d,p)) can also provide good estimates, especially when combined with isodesmic reactions.[8][9][10] Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.[9]

In-Silico Protocol for Enthalpy of Formation Calculation

The following protocol outlines the steps for calculating the gas-phase standard enthalpy of formation of this compound using the G3MP2 composite method.

Step 1: Geometry Optimization and Frequency Calculation

-

Perform a geometry optimization and frequency calculation at the HF/6-31G(d) level of theory. This provides the initial structure and the zero-point vibrational energy (ZPVE).

-

Subsequently, perform a more accurate geometry optimization at the MP2(Full)/6-31G(d) level.

Step 2: Single-Point Energy Calculations

-

Using the MP2(Full)/6-31G(d) optimized geometry, perform single-point energy calculations at the following levels:

-

QCISD(T,FC)/6-31G(d)

-

MP2(FC)/G3MP2large

-

Step 3: Calculation of the G3MP2 Energy (E0(G3MP2))

-

The total G3MP2 energy at 0 K is calculated using the formula: E₀(G3MP2) = E[QCISD(T,FC)/6-31G(d)] + ΔE(MP2) + E(HLC) + E(SO) + ZPVE where ΔE(MP2) is the basis set extension correction calculated at the MP2 level, E(HLC) is a higher-level correction, and E(SO) is the spin-orbit correction (zero for this closed-shell molecule).

Step 4: Calculation of the Enthalpy of Formation

-

The standard enthalpy of formation at 298 K can then be calculated using the atomization method: ΔHf°(M, 298 K) = Σ ΔHf°(atoms, 298 K) - [Σ E₀(atoms) - E₀(M)] - [H₂₉₈(M) - H₀(M)] + Σ [H₂₉₈(atoms) - H₀(atoms)] where the experimental enthalpies of formation of the constituent atoms and the calculated thermal corrections (H₂₉₈ - H₀) are used.

Caption: Computational workflow for determining thermochemical properties.

Stability Profile: Experimental Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[11] For this compound, its inherent structure suggests good thermal stability, which is supported by preliminary data.

Thermal Stability

Available data indicates that this compound is thermally stable up to 250°C.[1] Measurable weight loss is observed in the range of 250-280°C, with the initial decomposition pathway being decarboxylation, a common degradation route for carboxylic acids under thermal stress.[1]

3.1.1 Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To experimentally verify and quantify the thermal stability, a coupled TGA-DSC analysis is the method of choice.

Step 1: Sample Preparation

-

Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., aluminum or platinum).

Step 2: TGA-DSC Instrument Setup

-

Place the sample pan in the TGA-DSC instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

Step 3: Thermal Program

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above the expected decomposition range (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

Step 4: Data Analysis

-

TGA Curve: Analyze the weight loss as a function of temperature. The onset temperature of decomposition is the point at which significant weight loss begins.

-

DSC Curve: Analyze the heat flow as a function of temperature. Endothermic or exothermic peaks will correspond to phase transitions (e.g., melting) or decomposition events.

| Parameter | Expected Observation | Significance |

| TGA Onset Temperature | ~250°C | Indicates the beginning of thermal degradation. |

| TGA Weight Loss | Corresponds to the loss of CO₂ (decarboxylation) | Confirms the initial degradation pathway. |

| DSC Melting Point | A sharp endothermic peak before decomposition | Determines the melting point of the compound. |

| DSC Decomposition | An endothermic or exothermic event associated with weight loss | Characterizes the energetics of the decomposition process. |

Solid-State Stability

Solid-state stability studies are crucial for determining appropriate storage conditions and identifying potential degradation pathways that may occur in a drug product.[12][13][14] These studies involve subjecting the solid API to various stress conditions.[12][15]

3.2.1 Experimental Protocol: Forced Degradation Studies (Solid-State)

Step 1: Sample Preparation

-

Place accurately weighed samples of this compound in separate, appropriate containers (e.g., glass vials).

Step 2: Stress Conditions

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C) with controlled humidity (e.g., 75% RH).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines, including both UV and visible light.

-

Oxidative Stress: Expose samples to an oxidative environment, for instance, by storing them in an oxygen-rich atmosphere or in the presence of a solid-state oxidizing agent.

Step 3: Sample Analysis

-

At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

-

The method should be validated to separate the parent compound from any degradation products.

Step 4: Data Interpretation

-

Quantify the amount of parent compound remaining and any degradation products formed.

-

Identify the structure of significant degradation products using techniques like LC-MS/MS.

Caption: Workflow for solid-state stability assessment.

Solution-State Stability

The stability of a drug substance in solution is critical for the development of liquid formulations and for understanding its behavior in biological systems.[16] Forced degradation studies in solution are performed to identify potential degradation pathways under various pH and oxidative conditions.[17][18][19][20]

3.3.1 Experimental Protocol: Forced Degradation Studies (Solution-State)

Step 1: Solution Preparation

-

Prepare solutions of this compound in various media at a known concentration (e.g., 1 mg/mL).

Step 2: Stress Conditions

-

Acidic Hydrolysis: Use 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Use 0.1 M NaOH and heat at an elevated temperature (e.g., 60°C).

-

Neutral Hydrolysis: Use water and heat at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Use a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose solutions to light as per ICH Q1B guidelines.

Step 3: Sample Analysis and Data Interpretation

-

Follow the same analysis and interpretation steps as outlined for the solid-state stability studies (Section 3.2.1, Steps 3 and 4).

Conclusion: A Foundation for Rational Drug Development

The thermochemical and stability data of this compound are indispensable for its successful progression through the drug development pipeline. The computational and experimental protocols detailed in this guide provide a robust framework for obtaining this critical information. A comprehensive understanding of its enthalpy of formation, thermal decomposition pathways, and stability under various stress conditions enables informed decisions regarding synthesis optimization, formulation design, and the establishment of appropriate storage and handling procedures. By embracing a proactive approach to physicochemical characterization, researchers and drug developers can mitigate risks, accelerate timelines, and ultimately enhance the probability of therapeutic success for molecules derived from this versatile chemical scaffold.

References

- 1. This compound | 75208-40-1 | Benchchem [benchchem.com]

- 2. Buy this compound | 75208-40-1 [smolecule.com]

- 3. This compound CAS#: 75208-40-1 [amp.chemicalbook.com]

- 4. gaussian.com [gaussian.com]

- 5. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 6. G3MP2 Theory [schulz.chemie.uni-rostock.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Solid State Stability | VxP Pharma [vxppharma.com]

- 13. alfatestlab.com [alfatestlab.com]

- 14. agnopharma.com [agnopharma.com]

- 15. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 16. staff.um.edu.mt [staff.um.edu.mt]

- 17. biomedres.us [biomedres.us]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to Quinuclidine-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of Quinuclidine-3-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. Its unique structural features and chemical versatility have established it as a valuable scaffold in the synthesis of a wide array of pharmacologically active compounds.

Core Molecular Attributes of this compound